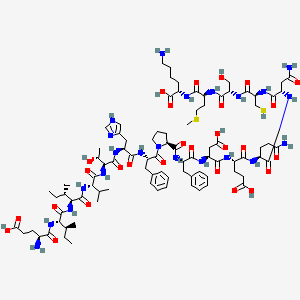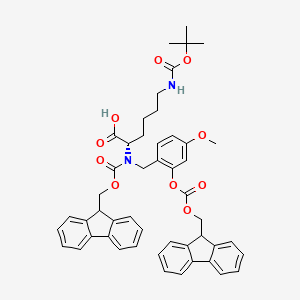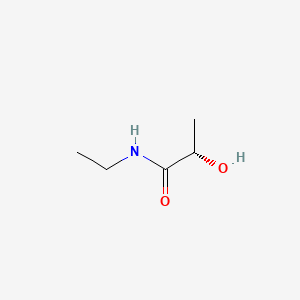
6,8-Heneicosadiynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Heneicosadiynoic acid is a chemical compound with the molecular formula C21H34O2 . It has a molecular weight of 318.49 . It is also known as HCDA .
Synthesis Analysis
The synthesis of 6,8-Heneicosadiynoic acid involves the use of polydiacetylene-based sensors . The study investigated the impact of diacetylene (DA) monomer length on sensor performance. PDA/PVA films synthesized using 6,8-heneicosadiynoic acid (HCDA, 21 carbon atoms) were more sensitive than the films using 10,12-pentacosadiynoic acid (PCDA, 25 carbon atoms) .Molecular Structure Analysis
The molecular structure of 6,8-Heneicosadiynoic acid consists of 21 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
6,8-Heneicosadiynoic acid is used in the synthesis of polydiacetylene-based sensors . These sensors have been developed as food management tools due to their convenient colorimetric signal, low cost, versatility, and ability to be incorporated into food packaging materials and devices .Physical And Chemical Properties Analysis
6,8-Heneicosadiynoic acid has a molecular weight of 318.49 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.科学的研究の応用
Metabolism of Compounds with Triple Bonds : Bernhard and Kaempf (1970) studied the metabolism of various diynes in vivo, including 10,12-Heneicosadiynoic acid. They discovered that these compounds metabolize into different acids, demonstrating their biological transformations and potential applications in metabolic studies (Bernhard & Kaempf, 1970).
Novel Diynoic Acids in Plant Studies : Kanokmedhakul et al. (1998) isolated a new diynoic acid from the roots of Polyathia evecta, indicating the role of such compounds in plant biochemistry and potential therapeutic applications (Kanokmedhakul et al., 1998).
Radiolabeled Fatty Acids Synthesis : Sprecher and Sankarappa (1982) described the synthesis of radiolabeled fatty acids, essential for tracing biological pathways and studying metabolic functions. This research is pivotal in understanding the role of fatty acids, including diynoic acids, in biological systems (Sprecher & Sankarappa, 1982).
Biotransformation in Environmental Studies : Zhao et al. (2013) investigated the biotransformation of fluorotelomer alcohols in river sediment, highlighting the environmental fate of such compounds. This study is relevant for understanding the ecological impact of various chemical substances, including diynoic acids (Zhao et al., 2013).
Diastereoselective Synthesis in Organic Chemistry : Zeng et al. (2019) explored the diastereoselective construction of specific frameworks in organic synthesis. Such research is crucial for developing novel synthetic routes and understanding the stereochemistry of organic compounds, including diynoic acids (Zeng et al., 2019).
Chemical Investigation for Cytotoxic Constituents : El-Halawany, Osman, and Abdallah (2019) conducted a chemical investigation of Vicia monantha subsp. monantha, which involved isolating various fatty acids. This research contributes to the understanding of the biological activities of different fatty acids, including diynoic acids, and their potential applications in medicine and pharmacology (El-Halawany et al., 2019).
Safety and Hazards
The safety data sheet for 8,10-Henicosadiynoic Acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes or skin, it is advised to rinse cautiously with water and seek medical advice if irritation persists .
将来の方向性
Polydiacetylene-based sensors, which use 6,8-Heneicosadiynoic acid in their synthesis, have been developed as food management tools . They have potential applications in food quality monitoring and contaminant detection systems for pathogens, antibiotics, pesticides, and heavy metals . The future research direction could involve improving these sensors and expanding their applications .
特性
IUPAC Name |
henicosa-6,8-diynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-12,17-20H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFOODINFRHED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724726 |
Source


|
| Record name | Henicosa-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174063-94-6 |
Source


|
| Record name | Henicosa-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)


![ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate](/img/structure/B574446.png)
